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Introduction

Dihydroazulene (DHA) and its photoisomer, vinylheptafulvene (VHF), represent a significant

class of T-type molecular photoswitches, which undergo a reversible transformation upon

exposure to light and heat.[1][2][3] The process involves a light-induced electrocyclic ring-

opening from the thermally stable DHA to the metastable VHF, followed by a thermal ring-

closure back to DHA.[1][2][3] This photochromic system is a promising candidate for

applications in molecular electronics, data storage, and solar energy storage.[1][4][5] Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous

characterization of both isomers, for studying the kinetics of the thermal back-reaction, and for

quantifying the efficiency of the photoswitching process. These notes provide detailed protocols

for researchers utilizing NMR to study DHA photoswitches.

Application Notes
Unambiguous Structure Elucidation
The synthesis of new functionalized DHA derivatives often poses a challenge in definitively

confirming the position of substituents, particularly on the seven-membered ring.[1] A

comprehensive suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY,

HSQC/HMQC, HMBC), is crucial for the complete and unambiguous assignment of all proton

and carbon signals for both the DHA and VHF isomers.[1][2]
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¹H and ¹³C NMR: Provide initial information on the chemical environment of protons and

carbons. The conversion of DHA to VHF results in characteristic shifts in the ¹H NMR

spectrum; for example, the disappearance of signals for protons H-8a and H-8 on the DHA

unit is a clear indicator of ring-opening.[4][6]

COSY (Correlation Spectroscopy): Establishes proton-proton (J-coupling) correlations,

allowing for the tracing of spin systems within the molecule, which is essential for assigning

adjacent protons in the five- and seven-membered rings.[1][2]

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence):

Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon

signals based on their attached, and often more easily assigned, protons.[1][2]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two to three bonds. This is particularly powerful for assigning quaternary

carbons and for piecing together different fragments of the molecule.[1][2]

Monitoring Photoswitching and Isomer Characterization
NMR allows for the direct observation of the photochemical transformation from DHA to VHF.

Acquiring clean NMR spectra of the VHF form can be challenging due to its thermal instability,

which leads to rapid reversion to DHA, especially in polar solvents.[1] Performing the NMR

characterization of VHF in non-polar solvents, such as benzene-d6 (C₆D₆), can significantly

slow the back-reaction, facilitating the acquisition of detailed 2D spectra like HSQC and

NOESY.[1][2]

Kinetic Analysis of Thermal Ring-Closure
The rate of the thermal back-reaction from VHF to DHA is a critical parameter for any potential

application. NMR spectroscopy is an ideal method for monitoring these kinetics. By acquiring a

series of ¹H NMR spectra at a constant temperature over time, one can follow the decay of

characteristic VHF signals and the concurrent rise of DHA signals.[2] Plotting the natural

logarithm of the VHF concentration (or integral of a key peak) versus time allows for the

determination of the rate constant (k) for the ring-closure reaction. These studies have revealed

a strong dependence of the reaction rate on solvent polarity.[1][2]
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Quantitative NMR (qNMR) for Solubility and Conversion
Analysis
Quantitative ¹H NMR (qNMR) is a powerful technique for determining the concentration of

species in solution without the need for identical calibration standards. It can be effectively

used to measure the solubility of DHA derivatives in various solvents and to determine the

photoconversion percentage.[7][8] The method involves adding a known amount of an internal

standard to the sample and carefully integrating the signals of the analyte and the standard.[7]

[8] This application is crucial for evaluating candidates for solar energy storage systems, where

both high solubility and efficient conversion are required.[7]

Data Presentation
The following tables summarize representative NMR data for the parent compound 2-phenyl-

1,8a-dihydroazulene-1,1-dicarbonitrile (DHA 1) and its corresponding vinylheptafulvene

photoisomer (VHF 9).

Table 1: ¹H and ¹³C NMR Chemical Shift Data for DHA 1.[1]
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Position
¹H Chemical Shift (ppm,
300 MHz, CDCl₃)

¹³C Chemical Shift (ppm,
75 MHz, CDCl₃)

1 - 49.3

2 - 169.3

3 7.03 (s) 114.7

3a - 129.5

4 6.45 (dd, J=10.9, 5.8 Hz) 125.6

5 6.53 (m) 131.0

6 6.53 (m) 131.0

7 6.30 (dd, J=9.8, 5.6 Hz) 127.3

8 5.83 (d, J=9.8 Hz) 121.7

8a 3.49 (d, J=8.9 Hz) 51.0

Ph (o) 7.76 (d, J=7.7 Hz) 129.2

Ph (m) 7.50 (t, J=7.5 Hz) 129.1

Ph (p) 7.58 (t, J=7.5 Hz) 132.0

CN - 113.0, 113.4

Table 2: ¹H and ¹³C NMR Chemical Shift Data for VHF 9.[1]
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Position
¹H Chemical Shift (ppm,
300 MHz, C₆D₆)

¹³C Chemical Shift (ppm,
75 MHz, C₆D₆)

1 - 84.7

2 - 151.7

3 6.84 (s) 118.9

3a - 133.0

4 5.51 (dd, J=11.4, 6.0 Hz) 124.9

5 6.25 (m) 128.5

6 6.25 (m) 129.5

7 5.43 (dd, J=9.6, 6.0 Hz) 125.6

8 5.06 (d, J=9.6 Hz) 122.9

8a 5.55 (d, J=11.4 Hz) 130.2

Ph (o) 7.51 (d, J=7.5 Hz) 128.4

Ph (m) 7.09 (t, J=7.5 Hz) 128.9

Ph (p) 7.15 (t, J=7.5 Hz) 129.8

CN - 115.4, 116.4

Experimental Protocols & Visualizations
The photoswitching behavior of dihydroazulene is a key process dictating its function. The

following diagram illustrates the reversible conversion between the DHA and VHF states.

Dihydroazulene (DHA)
(Thermally Stable)

Vinylheptafulvene (VHF)
(Metastable)

 hv (Light)
Ring-Opening

 Δ (Heat)
Thermal Ring-Closure

Click to download full resolution via product page
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Caption: Reversible photoswitching of Dihydroazulene (DHA).

The characterization workflow involves several key steps, from initial sample analysis to kinetic

studies. The diagram below outlines a typical experimental procedure.

Phase 1: Initial Characterization

Phase 2: Photoswitching & VHF Analysis

Phase 3: Kinetic & Quantitative Studies

1. Sample Preparation
(Dissolve DHA in NMR solvent)

2. NMR of DHA Form
(¹H, ¹³C, COSY, HSQC, HMBC)

3. In-situ Irradiation
(e.g., 365 nm LED)

4. NMR of VHF Form
(¹H, ¹³C, 2D in non-polar solvent)

5. Kinetic Monitoring
(Acquire ¹H spectra over time at constant T)

6. Quantitative Analysis (qNMR)
(Determine conversion/solubility)

Click to download full resolution via product page
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Caption: General workflow for NMR characterization of DHA photoswitches.

Protocol 1: Complete Structural Assignment of a DHA
Derivative
Objective: To unambiguously assign all ¹H and ¹³C NMR signals of a newly synthesized DHA

derivative.

Materials:

DHA sample (~5-10 mg)

Deuterated solvent (e.g., CDCl₃, C₆D₆), Grade A or higher

5 mm NMR tubes

NMR spectrometer (≥300 MHz recommended) equipped for 2D experiments.

Methodology:

Sample Preparation: Accurately weigh and dissolve the DHA sample in ~0.6 mL of

deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved and the

solution is homogeneous.

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shimming for the best

possible resolution.

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number

of scans should be used to achieve a good signal-to-noise ratio, especially for quaternary

carbons.

COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H

coupling networks. This will help identify protons on adjacent carbons.

HSQC/HMQC Acquisition: Run a gradient-selected HSQC or HMQC experiment to correlate

each proton with its directly attached carbon. This is the primary method for assigning

protonated carbons.
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HMBC Acquisition: Run a gradient-selected HMBC experiment. Optimize the long-range

coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations. This is

critical for assigning non-protonated carbons and connecting different spin systems.

Data Analysis: Process all spectra using appropriate software. Use the correlations from

COSY, HSQC, and HMBC experiments to systematically assign all signals, starting from an

unambiguously identified proton.

Protocol 2: In-situ Photoswitching and Characterization
of the VHF Isomer
Objective: To generate the VHF photoisomer in the NMR tube and acquire its NMR spectra

before it reverts to DHA.

Materials:

Prepared NMR sample of DHA from Protocol 1 (preferably in a non-polar solvent like C₆D₆ to

maximize VHF lifetime[1])

Light source with a wavelength corresponding to the absorption maximum of the DHA (e.g.,

365 nm LED or lamp).[9]

Quartz NMR tube (optional, for deep UV irradiation) or standard borosilicate tube.

Methodology:

Initial Spectrum: Acquire a ¹H NMR spectrum of the DHA form as a baseline (t=0).

Irradiation: Remove the sample from the spectrometer. Irradiate the NMR tube with the light

source for a predetermined time to achieve high conversion to the VHF form. The optimal

irradiation time should be determined by UV-Vis spectroscopy beforehand. Keep the sample

cool during irradiation if possible to minimize thermal back-reaction.

Rapid Acquisition: Immediately re-insert the sample into the NMR spectrometer, lock, and

shim as quickly as possible.

VHF Characterization:
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Immediately acquire a ¹H NMR spectrum to confirm the conversion to VHF and determine

the initial conversion ratio.

Proceed to acquire more time-consuming spectra (¹³C, 2D) as rapidly as possible. The

stability of the VHF in the chosen solvent will dictate which experiments are feasible.[1]

For very unstable VHFs, only ¹H NMR may be practical.

Protocol 3: Kinetic Analysis of the VHF-to-DHA Thermal
Back-Reaction
Objective: To determine the first-order rate constant (k) for the thermal ring-closure of VHF to

DHA.

Materials:

NMR sample containing a high concentration of the VHF isomer (generated via Protocol 2).

NMR spectrometer with stable variable temperature control.

Methodology:

Sample Preparation: Generate the VHF isomer as described in Protocol 2.

Temperature Equilibration: Quickly insert the sample into the NMR spectrometer, which has

been pre-set to a constant temperature (e.g., 40 °C).[2] Allow the sample to equilibrate for 1-

2 minutes.

Automated Acquisition: Set up an arrayed experiment to automatically acquire a series of 1D

¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes).[2] The total experiment

time should be at least 3-5 half-lives of the VHF isomer.

Data Processing: Process all spectra uniformly.

Data Analysis:

For each spectrum, integrate a well-resolved signal unique to the VHF isomer and one

unique to the DHA isomer.
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Calculate the concentration or mole fraction of VHF at each time point.

Plot ln([VHF]) versus time (in seconds).

Perform a linear regression on the data. The rate constant (k) is the negative of the slope

of this line. The half-life (t₁/₂) can be calculated as ln(2)/k.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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